1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one
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Overview
Description
1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol It is characterized by a pyridine ring substituted with methoxy and methyl groups, and an ethanone moiety
Preparation Methods
The synthesis of 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-6-methylpyridine with ethanoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism by which 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on enzymes, inhibiting their activity. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s function and downstream signaling pathways .
Comparison with Similar Compounds
1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one can be compared with similar compounds such as:
1-(6-Methoxy-2-methylpyridin-3-yl)ethan-1-one: This compound has a similar structure but with different substitution patterns on the pyridine ring, leading to variations in reactivity and biological activity.
2-Methoxy-1-(pyridin-3-yl)ethan-1-one: This compound lacks the methyl group, which can affect its chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11NO2 |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(2-methoxy-6-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6-4-5-8(7(2)11)9(10-6)12-3/h4-5H,1-3H3 |
InChI Key |
KUPMFJOULCBEMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)C)OC |
Origin of Product |
United States |
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